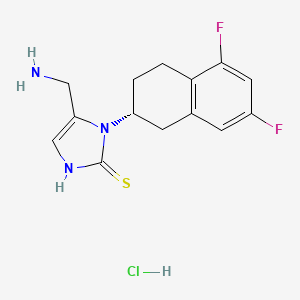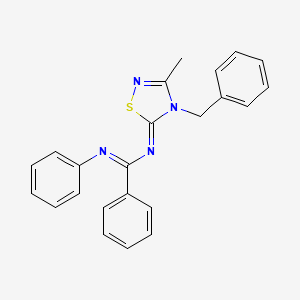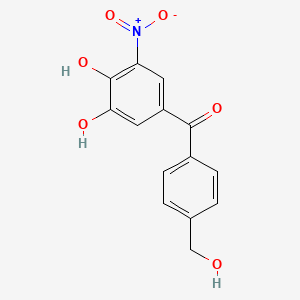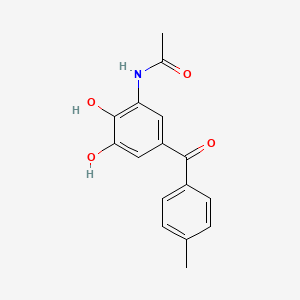
RS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS2, also known as Resistant Starch Type 2, is a form of starch that resists digestion in the small intestine and ferments in the large intestine. This compound is found naturally in foods such as raw potatoes, green bananas, and some legumes. Resistant Starch Type 2 has gained significant attention due to its potential health benefits, including improved glycemic control, enhanced gut health, and reduced risk of certain diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Resistant Starch Type 2 can be prepared through various methods, including physical, enzymatic, and chemical modifications. One common method involves the retrogradation of gelatinized starch, where the starch is heated and then cooled to form a crystalline structure that resists digestion. Another method involves the use of enzymes such as amylases to selectively hydrolyze the starch, leaving behind the resistant fraction.
Industrial Production Methods
In industrial settings, Resistant Starch Type 2 is often produced by treating high-amylose starch with heat and moisture, followed by a cooling process to promote retrogradation. This process can be optimized to produce starch with a high content of Resistant Starch Type 2, which is then used as a functional ingredient in various food products.
Chemical Reactions Analysis
Types of Reactions
Resistant Starch Type 2 undergoes several types of chemical reactions, including:
Oxidation: Resistant Starch Type 2 can be oxidized to form various derivatives, which may have different functional properties.
Reduction: Reduction reactions can modify the structure of Resistant Starch Type 2, potentially altering its resistance to digestion.
Substitution: Chemical substitution reactions can introduce new functional groups into the starch molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. These reactions are typically carried out under controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium borohydride can be used to modify Resistant Starch Type 2.
Substitution: Reagents such as acetic anhydride or succinic anhydride are used in substitution reactions to introduce acetyl or succinyl groups into the starch molecule.
Major Products Formed
Oxidation: Oxidized starches with altered functional properties.
Reduction: Reduced starches with modified resistance to digestion.
Substitution: Substituted starches with enhanced properties such as increased solubility or improved film-forming abilities.
Scientific Research Applications
Resistant Starch Type 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of various chemical modifications on starch properties.
Biology: Investigated for its role in modulating gut microbiota and improving gut health.
Medicine: Studied for its potential to improve glycemic control, reduce the risk of colon cancer, and enhance overall metabolic health.
Industry: Used as a functional ingredient in food products to improve texture, shelf life, and nutritional value.
Mechanism of Action
The mechanism of action of Resistant Starch Type 2 involves its resistance to digestion in the small intestine, allowing it to reach the large intestine where it is fermented by gut bacteria. This fermentation process produces short-chain fatty acids, such as butyrate, which have various beneficial effects on gut health and metabolism. The molecular targets and pathways involved include the modulation of gut microbiota composition and the production of metabolites that influence host physiology.
Comparison with Similar Compounds
Resistant Starch Type 2 can be compared with other types of resistant starch, such as:
Resistant Starch Type 1: Found in whole grains and seeds, physically inaccessible to digestive enzymes.
Resistant Starch Type 3:
Resistant Starch Type 4: Chemically modified starches with enhanced resistance to digestion.
Resistant Starch Type 2 is unique in its natural occurrence and specific health benefits, particularly its ability to improve glycemic control and gut health. Its distinct crystalline structure and resistance to digestion set it apart from other types of resistant starch.
Properties
CAS No. |
1643958-89-7 |
|---|---|
Molecular Formula |
C15H9ClN2O2S3 |
Molecular Weight |
380.87 |
IUPAC Name |
N-(6-Chlorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18) |
InChI Key |
MZAVPBQCWWIYEQ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=CC=CC=C2S1)(NC3=NC4=CC=C(Cl)C=C4S3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RS2; R-S-2; R S 2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


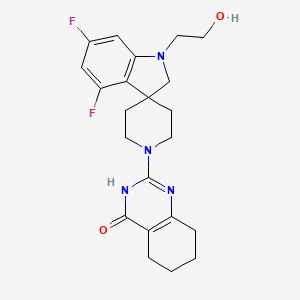
![5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one](/img/structure/B610498.png)
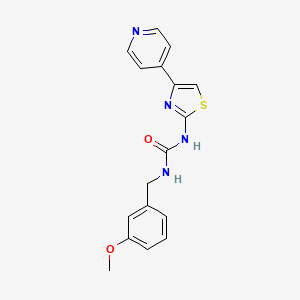
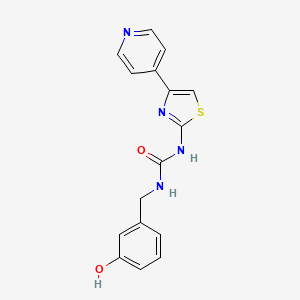
![2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B610509.png)
